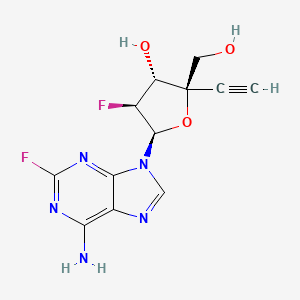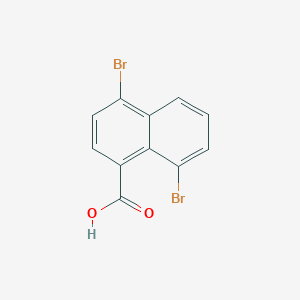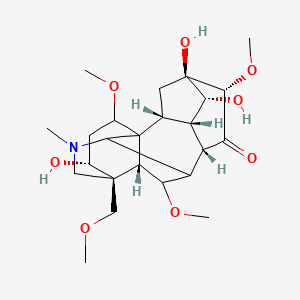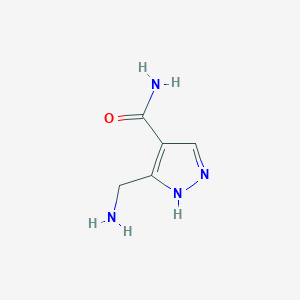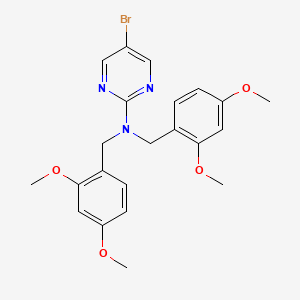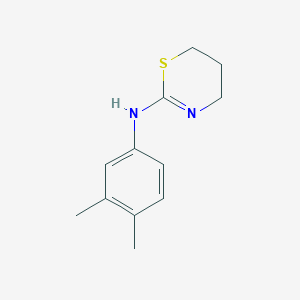
(4,5-Dichloropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dichloropyridin-3-yl)boronic acid: is a boronic acid derivative featuring a pyridine ring substituted with chlorine atoms at positions 4 and 5, and a boronic acid group at position 3. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dichloropyridin-3-yl)boronic acid typically involves the following steps:
Boronic Acid Formation: The pyridine ring is first functionalized with a boronic acid group through a reaction with a boron reagent, such as boronic acid or boronic ester.
Chlorination: Chlorine atoms are introduced at positions 4 and 5 of the pyridine ring using appropriate chlorinating agents, such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process may include continuous flow chemistry and automated synthesis to enhance efficiency and reduce costs.
Chemical Reactions Analysis
(4,5-Dichloropyridin-3-yl)boronic acid: undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boronic acid derivatives with different substituents.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and sodium perborate.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through the reaction with alcohols or phenols.
Borates: Resulting from the oxidation of boronic acids.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(4,5-Dichloropyridin-3-yl)boronic acid: has diverse applications in scientific research:
Chemistry: It is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of new drugs, particularly in the field of cancer therapy.
Industry: It is employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (4,5-Dichloropyridin-3-yl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through transmetalation with a palladium catalyst, leading to the formation of biaryl compounds.
Molecular Targets and Pathways Involved:
Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed cross-coupling reactions, forming stable intermediates that facilitate the coupling process.
Biaryl Compounds: The resulting biaryl compounds are important in various biological and pharmaceutical applications.
Comparison with Similar Compounds
(4,5-Dichloropyridin-3-yl)boronic acid: is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Other boronic acids, such as phenylboronic acid and 2,3-dichloropyridine-4-boronic acid.
Uniqueness: The presence of chlorine atoms on the pyridine ring enhances the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C5H4BCl2NO2 |
|---|---|
Molecular Weight |
191.81 g/mol |
IUPAC Name |
(4,5-dichloropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BCl2NO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2,10-11H |
InChI Key |
IBUXJJPPYURULS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC(=C1Cl)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15363771.png)
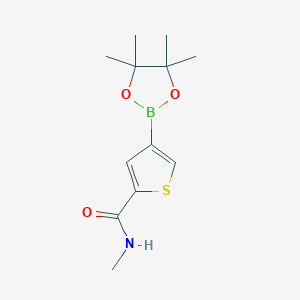

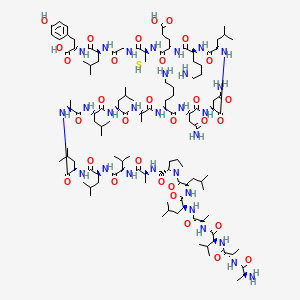
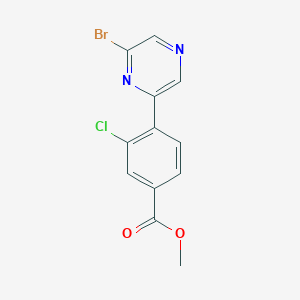
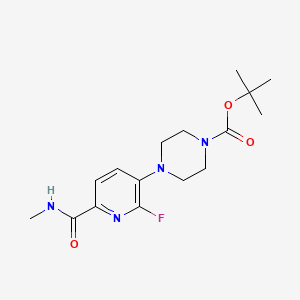
![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
